molecular formula C31H32N4O2 B2813145 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-ethylphenyl)acetamide CAS No. 1185129-34-3

2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-ethylphenyl)acetamide

Cat. No.: B2813145
CAS No.: 1185129-34-3
M. Wt: 492.623
InChI Key: PQLPILYVWDEVFC-UHFFFAOYSA-N
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Description

The compound 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-ethylphenyl)acetamide is a pyrido[3,4-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core substituted with a benzyl group at position 7, a 4-methylphenyl group at position 2, and an N-(2-ethylphenyl)acetamide side chain.

Properties

IUPAC Name

2-[7-benzyl-2-(4-methylphenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N4O2/c1-3-24-11-7-8-12-27(24)32-29(36)21-35-30(25-15-13-22(2)14-16-25)33-28-20-34(18-17-26(28)31(35)37)19-23-9-5-4-6-10-23/h4-16H,3,17-21H2,1-2H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLPILYVWDEVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=NC3=C(C2=O)CCN(C3)CC4=CC=CC=C4)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-ethylphenyl)acetamide typically involves multi-step reactions. The process begins with the preparation of the thiazole ring, followed by the formation of the oxadiazole ring, and finally, the coupling with the pyrrolidinone moiety. Common reagents used in these reactions include phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), and various amines .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium on carbon (Pd/C) for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction of the oxadiazole ring can yield amines .

Scientific Research Applications

2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-ethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. The thiazole and oxadiazole rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to its therapeutic effects .

Comparison with Similar Compounds

2-[7-Benzyl-2-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl]-N-(2,5-dimethylphenyl)acetamide

  • Key Differences : The acetamide side chain is substituted with a 2,5-dimethylphenyl group instead of 2-ethylphenyl.
  • Solubility: Methyl groups may marginally increase hydrophilicity compared to ethyl .
  • Molecular Weight : ~506.6 g/mol (estimated).

N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (Compound 24)

  • Key Differences: Incorporates a thieno[2,3-d]pyrimidine core instead of pyrido[3,4-d]pyrimidine, with a sulfur atom in the heterocyclic ring and a methyl group at position 5.
  • Metabolic Stability: Thiophene rings are prone to oxidative metabolism, which may reduce bioavailability compared to pyridine-based analogues .
  • Molecular Weight : 369.44 g/mol.

Analogues with Modified Heterocyclic Cores

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

  • Key Differences : Pyrazolo[3,4-d]pyrimidine core with fluorinated chromen and sulfonamide substituents.
  • Impact :
    • Biological Activity : Fluorine atoms enhance metabolic stability and membrane permeability. The sulfonamide group introduces strong hydrogen-bonding capacity, likely targeting kinases or proteases.
    • Selectivity : Chromen substituents may confer selectivity toward estrogen receptors or topoisomerases .
  • Molecular Weight : 589.1 g/mol.

N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide

  • Key Differences: Thieno[3,2-d]pyrimidine core with a chloro substituent on the phenyl ring.
  • Impact :
    • Lipophilicity : Chlorine increases logP, enhancing blood-brain barrier penetration but raising toxicity risks.
    • Reactivity : C-Cl bonds may lead to reactive metabolites, necessitating careful toxicity profiling .
  • Molecular Weight : 409.888 g/mol.

Tabulated Comparison of Key Properties

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties
Target Compound Pyrido[3,4-d]pyrimidine 7-benzyl, 2-(4-methylphenyl), N-(2-ethylphenyl)acetamide ~502.6 (estimated) High lipophilicity, potential CNS activity
2-[7-Benzyl-2-(4-methylphenyl)-4-oxo-...-N-(2,5-dimethylphenyl)acetamide Pyrido[3,4-d]pyrimidine 7-benzyl, 2-(4-methylphenyl), N-(2,5-dimethylphenyl)acetamide ~506.6 Increased steric hindrance, moderate solubility
N-(7-Methyl-2-phenylamino-...thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide Thieno[2,3-d]pyrimidine 7-methyl, phenylamino, acetamide 369.44 Sulfur-mediated metabolic instability, moderate kinase inhibition
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-...benzenesulfonamide Pyrazolo[3,4-d]pyrimidine Fluorophenyl, chromen, sulfonamide 589.1 Fluorine-enhanced stability, kinase/topoisomerase inhibition
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide Thieno[3,2-d]pyrimidine 2-chloro-4-methylphenyl, 7-phenyl 409.888 High lipophilicity, potential neurotoxicity

Implications of Structural Variations

  • Core Heterocycle: Pyrido[3,4-d]pyrimidines (target compound) generally exhibit better metabolic stability than thieno- or pyrazolo-pyrimidines due to reduced susceptibility to cytochrome P450 oxidation .
  • Substituent Effects :
    • Ethyl vs. Methyl Groups : Ethyl substituents enhance hydrophobic interactions but may reduce solubility.
    • Halogenation : Fluorine or chlorine improves target affinity but requires balancing with toxicity risks .

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